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Cat. No.: B8093332 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Pirmenol is a Class Ia antiarrhythmic agent possessing both potassium and sodium channel

blocking properties, in addition to acting as an M2 muscarinic receptor antagonist. This

technical guide provides a comprehensive overview of the chemical structure of Pirmenol, a
detailed, step-by-step synthesis pathway, and an exploration of its mechanism of action. The

synthesis section includes detailed experimental protocols for each key reaction, with a

summary of reactants, conditions, and yields. The guide also presents the chemical and

physical properties of Pirmenol and its hydrochloride salt in a structured format. Finally, a

signaling pathway diagram illustrates the mechanism of action of Pirmenol at the cellular level.

Chemical Structure and Properties
Pirmenol, with the IUPAC name (±)-cis-α-[3-(2,6-dimethyl-1-piperidinyl)propyl]-α-phenyl-2-

pyridinemethanol, is a chiral molecule that is clinically used as a racemic mixture.

Chemical Structure:

Table 1: Chemical and Physical Properties of Pirmenol and Pirmenol Hydrochloride
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Property Pirmenol Pirmenol Hydrochloride

Molecular Formula C₂₂H₃₀N₂O C₂₂H₃₁ClN₂O

Molecular Weight 338.49 g/mol 374.95 g/mol

CAS Number 68252-19-7 61477-94-9

Appearance Yellowish liquid White to yellow solid

Synonyms CI-845, Pimenol, Pimavar
(±)-Pirmenol hydrochloride; CI-

845

Note: Data compiled from various sources.

Synthesis Pathway
The synthesis of Pirmenol is a multi-step process that begins with the protection of a ketone,

followed by nucleophilic substitution and a final Grignard-type reaction. The key steps are

outlined below.

Overall Synthesis Scheme
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γ-Chlorobutyrophenone

2-(3-Chloropropyl)-2-phenyl-1,3-dioxolane

Ethylene glycol, p-toluenesulfonic acid

γ-(cis-2,6-Dimethyl-1-piperidyl)butyrophenone

1. cis-2,6-Dimethylpiperidine, Na
2. HCl (hydrolysis)

Pirmenol

2-Bromopyridine, Butyllithium, THF

Click to download full resolution via product page

Detailed Experimental Protocols
Step 1: Synthesis of 2-(3-Chloropropyl)-2-phenyl-1,3-dioxolane

Reaction: Protection of the ketone in γ-chlorobutyrophenone as an ethylene ketal.

Experimental Protocol:

A mixture of γ-chlorobutyrophenone (I), an equimolar amount of ethylene glycol (II), and a

catalytic amount of p-toluenesulfonic acid in benzene is refluxed.

The water formed during the reaction is removed azeotropically.

After completion of the reaction (monitored by TLC), the mixture is cooled, washed with a

saturated sodium bicarbonate solution and then with water.
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The organic layer is dried over anhydrous magnesium sulfate and the solvent is

evaporated under reduced pressure to yield the ethylene ketal (III).

Step 2: Synthesis of γ-(cis-2,6-Dimethyl-1-piperidyl)butyrophenone

Reaction: Nucleophilic substitution of the chloride with cis-2,6-dimethylpiperidine followed by

deprotection of the ketone.

Experimental Protocol:

The ethylene ketal of γ-chlorobutyrophenone (III) is condensed with cis-2,6-

dimethylpiperidine (IV) in the presence of sodium metal with heating.

Following the condensation, the protective ethylene ketal group is removed by hydrolysis

with concentrated hydrochloric acid.

The reaction mixture is then neutralized and extracted with an organic solvent.

The organic layer is dried and the solvent evaporated to yield γ-(cis-2,6-dimethyl-1-

piperidyl)butyrophenone (V).

Step 3: Synthesis of Pirmenol

Reaction: Grignard-type reaction of the butyrophenone derivative with 2-lithiopyridine.

Experimental Protocol:

2-Bromopyridine (VI) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to a low

temperature (typically -78 °C).

A solution of butyllithium in hexane is added dropwise to form 2-lithiopyridine.

A solution of γ-(cis-2,6-dimethyl-1-piperidyl)butyrophenone (V) in anhydrous THF is then

added slowly to the 2-lithiopyridine solution.

The reaction is stirred at low temperature and then allowed to warm to room temperature.

The reaction is quenched with a saturated aqueous solution of ammonium chloride.
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The product is extracted with an organic solvent, and the combined organic layers are

washed, dried, and concentrated to give Pirmenol.

Step 4: Conversion to Pirmenol Hydrochloride

Experimental Protocol:

A solution of 16.8 g of Pirmenol hydrochloride in 375 mL of chloroform is washed with 60-,

25-, and 25-mL portions of 1M sodium carbonate.

The organic layer is dried with magnesium sulfate, and the solvent is evaporated in vacuo.

The residue is dried in vacuo overnight to give 12.8 g (84% yield) of Pirmenol free base

as a yellowish liquid.

The free base can then be converted back to the hydrochloride salt by treatment with

hydrochloric acid in a suitable solvent.

Table 2: Summary of Synthesis Steps and Yields
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Step
Starting
Material

Reagents Product Yield (%)

1

γ-

Chlorobutyrophe

none

Ethylene glycol,

p-toluenesulfonic

acid

2-(3-

Chloropropyl)-2-

phenyl-1,3-

dioxolane

Not specified

2

2-(3-

Chloropropyl)-2-

phenyl-1,3-

dioxolane

cis-2,6-

Dimethylpiperidin

e, Na; HCl

γ-(cis-2,6-

Dimethyl-1-

piperidyl)butyrop

henone

Not specified

3

γ-(cis-2,6-

Dimethyl-1-

piperidyl)butyrop

henone

2-Bromopyridine,

Butyllithium, THF
Pirmenol Not specified

4
Pirmenol

Hydrochloride

Na₂CO₃,

Chloroform

Pirmenol (free

base)
84

Note: Yields for steps 1-3 are not explicitly stated in the available literature.

Spectroscopic Data
While detailed spectra are not publicly available, a certificate of analysis for Pirmenol
hydrochloride confirms that the ¹H NMR and LCMS data are consistent with its known

structure. Further analysis would require experimental acquisition of spectroscopic data.

Mechanism of Action
Pirmenol exerts its antiarrhythmic effects through a multi-channel blocking mechanism. It is

classified as a Class Ia antiarrhythmic agent, indicating that it blocks sodium channels, but it

also exhibits significant potassium channel blocking activity. Furthermore, it acts as an

antagonist at M2 muscarinic acetylcholine receptors.
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The blockade of voltage-gated sodium channels slows the rapid influx of sodium during Phase

0 of the cardiac action potential, leading to a decreased rate of depolarization. By blocking the

delayed rectifier potassium current (IKr), Pirmenol prolongs the duration of the action potential

and, consequently, the effective refractory period. This makes the cardiac tissue less excitable

and helps to terminate and prevent re-entrant arrhythmias. The antagonism of M2 muscarinic

receptors can counteract the bradycardic effects of vagal stimulation.

Conclusion
This technical guide has provided a detailed overview of the chemical structure, synthesis, and

mechanism of action of Pirmenol. The multi-step synthesis, while established, lacks publicly

available detailed quantitative data for each step, representing a potential area for further

process chemistry research. The multi-faceted mechanism of action, involving the blockade of

both sodium and potassium channels as well as muscarinic receptors, underscores the

complexity of its antiarrhythmic effects. This guide serves as a valuable resource for

researchers and professionals in the field of drug development and cardiovascular

pharmacology.

To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Structure
and Synthesis of Pirmenol]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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